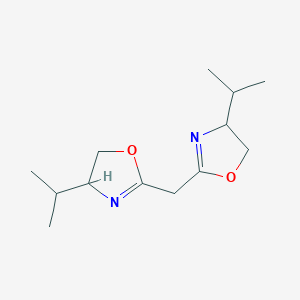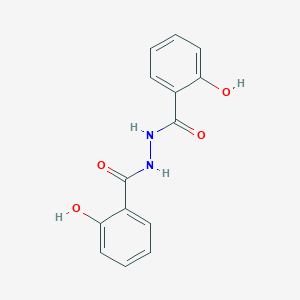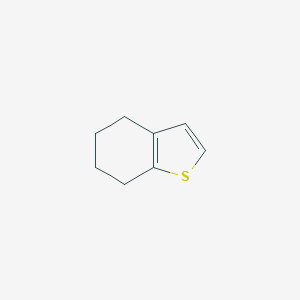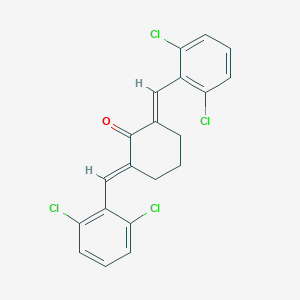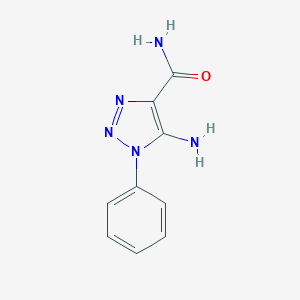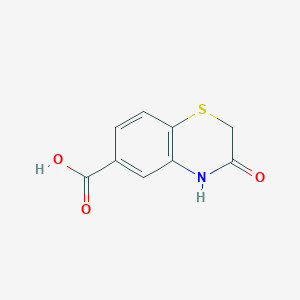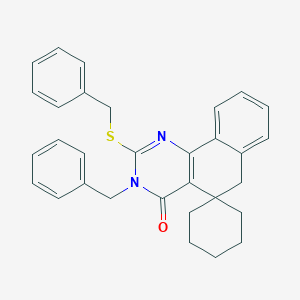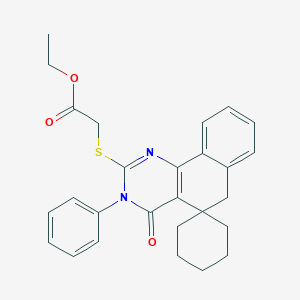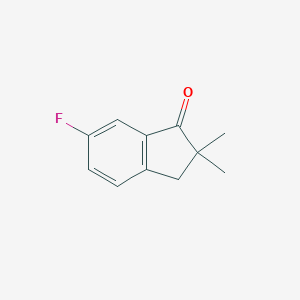![molecular formula C26H22BrNO4 B188502 ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate CAS No. 4608-97-3](/img/structure/B188502.png)
ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BRD7929 and is used as a chemical probe to study the biological mechanisms of various diseases.
Mecanismo De Acción
BRD7929 inhibits the activity of bromodomain-containing proteins by binding to the bromodomain pocket. This binding prevents the proteins from interacting with acetylated lysine residues on histones, which are involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are associated with various diseases.
Efectos Bioquímicos Y Fisiológicos
BRD7929 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, BRD7929 has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BRD7929 in lab experiments is that it is a specific inhibitor of bromodomain-containing proteins. This specificity allows researchers to study the effects of inhibiting these proteins on disease progression. However, one limitation of using BRD7929 is that it may not be effective in all disease models. Additionally, the synthesis of BRD7929 is complex and may not be accessible to all researchers.
Direcciones Futuras
There are several future directions for research involving BRD7929. One direction is to investigate the role of bromodomain-containing proteins in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to identify potential therapeutic targets for diseases that are associated with dysregulated gene expression. Additionally, researchers can explore the use of BRD7929 in combination with other drugs to enhance its therapeutic potential.
Métodos De Síntesis
BRD7929 can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis process starts with the reaction of 5-bromo-1-indole-3-carboxylic acid with thionyl chloride to form 5-bromo-1-indole-3-carbonyl chloride. This intermediate is then reacted with 2-methyl-1H-indole-3-carboxylic acid to form 5-bromo-2-methyl-1H-indole-3-carbonyl chloride. The final step involves the reaction of ethyl benzyl ether with 5-bromo-2-methyl-1H-indole-3-carbonyl chloride to produce BRD7929.
Aplicaciones Científicas De Investigación
BRD7929 is used as a chemical probe to study the biological mechanisms of various diseases. It has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are associated with various diseases, such as cancer, inflammation, and neurological disorders. BRD7929 has been used in several studies to investigate the role of bromodomain-containing proteins in disease progression and to identify potential therapeutic targets.
Propiedades
Número CAS |
4608-97-3 |
|---|---|
Nombre del producto |
ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate |
Fórmula molecular |
C26H22BrNO4 |
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
ethyl 1-benzyl-5-(3-bromobenzoyl)oxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C26H22BrNO4/c1-3-31-26(30)24-17(2)28(16-18-8-5-4-6-9-18)23-13-12-21(15-22(23)24)32-25(29)19-10-7-11-20(27)14-19/h4-15H,3,16H2,1-2H3 |
Clave InChI |
KGWHUJWJZXCMHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4)C |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



